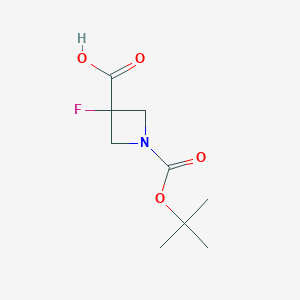

1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid involves bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, followed by reduction, ring closure, and removal of the 4-methoxybenzyl group. This pathway concludes with the oxidation of 1-Boc-3-fluoroazetidine to the carboxylic acid, highlighting the compound's role as a novel fluorinated heterocyclic amino acid (Van Hende et al., 2009).

Molecular Structure Analysis

Characterization and structural analysis have been achieved through various spectroscopic techniques such as LCMS, NMR, and IR, coupled with X-ray crystallography. These methods confirm the compound's structure and facilitate the understanding of its three-dimensional conformation and stability under various conditions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound is showcased in its application as a building block for further synthetic modifications. Its fluorine atom and tert-butoxycarbonyl (Boc) group enable selective reactions, making it a versatile precursor for the development of various pharmaceutical and biologically active molecules (Ji et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

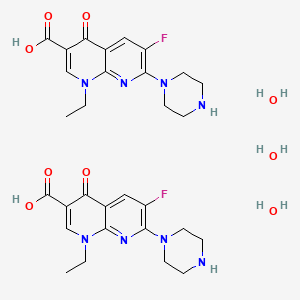

1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid and its derivatives have been studied for their potential antibacterial activities. For instance, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacterial strains. These derivatives have shown superior antibacterial activities compared to related compounds, indicating their potential in developing new antibacterial agents (Song et al., 2009).

Synthesis and Medicinal Chemistry Applications

The compound is instrumental in the synthesis of various high-value azetidine-3-carboxylic acid derivatives. These derivatives are crucial in medicinal chemistry, serving as building blocks for pharmaceutical compounds. For example, the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid represents the development of new fluorinated heterocyclic amino acids, which are significant in medicinal chemistry (Ji et al., 2018).

Role in Cytotoxicity against Cancer Cell Lines

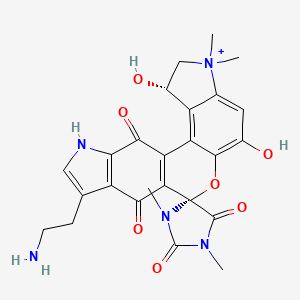

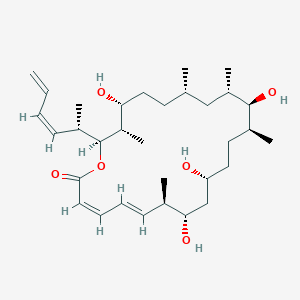

Functionalized amino acid derivatives involving this compound have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds have shown promising results in inhibiting the growth of ovarian and oral cancers, indicating the potential of these derivatives in designing new anticancer agents (Kumar et al., 2009).

Pharmaceutical Compound Synthesis

The compound is a key ingredient in the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, which are valuable as building blocks for pharmaceutical compounds. The synthesis process includes critical steps like bromofluorination, reduction, and cyclization, leading to the creation of these important azaheterocycles (Piron et al., 2011).

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with proteins or enzymes that contain amine groups.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might undergo similar reactions in biological systems, potentially leading to changes in the structure and function of its targets.

Biochemical Pathways

The compound’s boc group is known to be involved in peptide synthesis , suggesting that it might affect protein synthesis or degradation pathways.

Pharmacokinetics

The compound’s boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , suggesting that it might have good bioavailability.

Result of Action

The compound’s boc group is known to be involved in peptide synthesis , suggesting that it might affect protein structure and function.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. For example, the addition and removal of the Boc group are known to be influenced by the presence of bases and acids, respectively . Therefore, changes in pH could potentially affect the compound’s mode of action and stability.

Safety and Hazards

The safety data sheet for a similar compound, “[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Zukünftige Richtungen

Future directions could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) could be prepared . These protected AAILs could be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Biochemische Analyse

Biochemical Properties

1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with enzymes and proteins that are involved in the synthesis and modification of peptides and other biomolecules. The nature of these interactions often involves the temporary masking of reactive amine groups, allowing for selective reactions to occur without interference from other functional groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. By masking amine groups, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the Boc group can be removed under acidic conditions, revealing the amine group and allowing it to participate in subsequent biochemical reactions . This process can impact the function of proteins and enzymes within the cell, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and cleavage of the Boc protecting group. The mechanism involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . This sequence of reactions allows for the controlled protection and deprotection of amine groups, facilitating various biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions . Long-term studies have shown that the stability of this compound can influence the outcomes of biochemical experiments, particularly those involving peptide synthesis and modification. The degradation of the Boc group over time can lead to the release of the amine group, impacting the overall reaction dynamics.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively protect amine groups without causing significant toxicity . At higher doses, there may be adverse effects due to the accumulation of the compound and its degradation products. Studies have shown that high doses can lead to toxicity and adverse effects on cellular function, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and modification of peptides and other biomolecules. The compound interacts with enzymes such as di-tert-butyl dicarbonate and sodium hydroxide, which facilitate the addition and removal of the Boc group . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes and distributed within various cellular compartments . Transporters and binding proteins may facilitate the movement of the compound, affecting its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the activity and function of the compound, influencing its role in biochemical reactions and cellular processes.

Eigenschaften

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLIZBBURXQODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649519 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126650-67-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

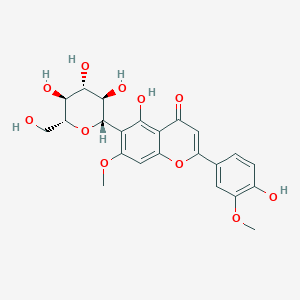

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)

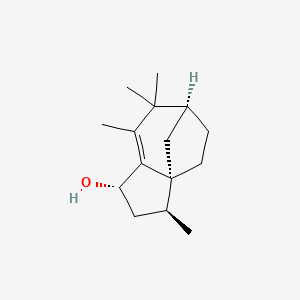

![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)

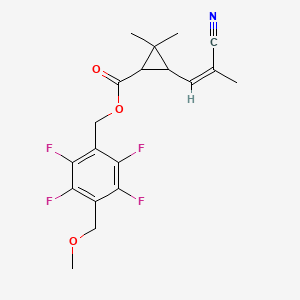

![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)